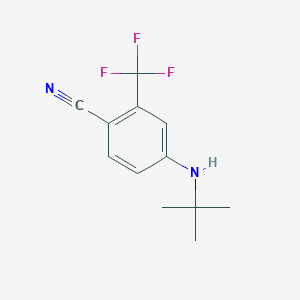![molecular formula C20H33NO2 B12534988 (5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol CAS No. 849436-36-8](/img/structure/B12534988.png)
(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol is an organic compound with a complex structure that includes a benzyloxy group, an amino group, and a tridec-11-en-5-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of a benzyloxyamine derivative, which is reacted with a tridec-11-en-5-ol precursor under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The benzyloxy and amino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme interactions, protein binding, and cellular processes.
Industry: It can be used in the production of specialty chemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of (5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol involves its interaction with specific molecular targets. The benzyloxy and amino groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(5S,7S)-7-[(Methoxy)amino]tridec-11-en-5-ol: Similar structure but with a methoxy group instead of a benzyloxy group.
(5S,7S)-7-[(Ethoxy)amino]tridec-11-en-5-ol: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol provides unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may offer advantages in certain applications.
Properties
CAS No. |
849436-36-8 |
|---|---|
Molecular Formula |
C20H33NO2 |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
(5S,7S)-7-(phenylmethoxyamino)tridec-11-en-5-ol |
InChI |
InChI=1S/C20H33NO2/c1-3-5-7-11-14-19(16-20(22)15-6-4-2)21-23-17-18-12-9-8-10-13-18/h3,5,8-10,12-13,19-22H,4,6-7,11,14-17H2,1-2H3/t19-,20-/m0/s1 |
InChI Key |
LCDVJEJGQQSOQX-PMACEKPBSA-N |
Isomeric SMILES |
CCCC[C@@H](C[C@H](CCCC=CC)NOCC1=CC=CC=C1)O |
Canonical SMILES |
CCCCC(CC(CCCC=CC)NOCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


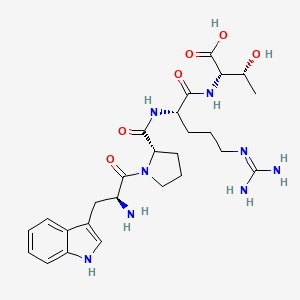

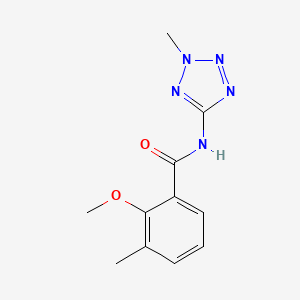
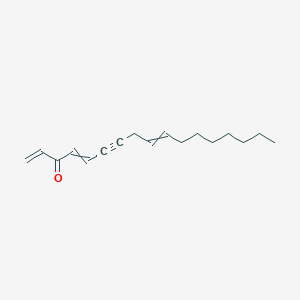
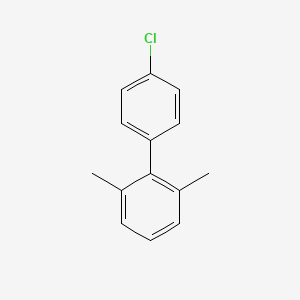
![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12534944.png)

![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate](/img/structure/B12534973.png)
![2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12534976.png)
![Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B12534981.png)
![L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester](/img/structure/B12534998.png)

![3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12535008.png)
